molecular formula C11H20O B7823757 Undeca-2,4-dien-1-ol

Undeca-2,4-dien-1-ol

Cat. No. B7823757
M. Wt: 168.28 g/mol
InChI Key: FVKXLSPKNRZPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undeca-2,4-dien-1-ol is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Undeca-2,4-dien-1-ol derivatives, such as tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione, have been investigated for their potential in synthesizing bioactive compounds through chemical transformations. This research explores creating cage-like compounds and evaluating their biological activities (Ito et al., 2007).

  • The compound has also been used in the enantioselective synthesis of complex molecules, such as 1-nitrotricyclo[5,2,2,02,6]undeca-3,8-dienes, through tandem consecutive asymmetric Diels–Alder reaction–Cope rearrangement (Román et al., 1998).

Biological Research and Pheromone Synthesis

  • Research on undeca-2,4-dien-1-ol isomers, such as 4,6,8-trimethyl-7,9-undeca-dien-5-ol, has contributed to understanding the chemical ecology of insects, specifically in identifying pheromones. One study focused on synthesizing isomers to determine the stereochemistry of a female-specific compound in the woodroach Cryptocercus punctulatus (Mori et al., 1990).

Catalysis and Organic Synthesis

  • The compound has been utilized in catalytic hydrogenation processes to yield different hydrogenation products, such as 4-ethoxy-6,10-dimethyl-undecan-2-ol. This demonstrates its versatility in organic synthesis (Zhdankina et al., 1987).

  • It also plays a role in radical-mediated transannulation reactions, as seen in the conversion of humulene to sulfides and bicyclo[6.3.0]undeca-4,9-dienes (Blake et al., 1997).

Advanced Material Synthesis

  • In material science, undeca-2,4-dien-1-ol derivatives have been used in the synthesis of conjugated dienoic and trienoic esters, showcasing the compound's utility in creating complex molecular structures (Wang et al., 2011).

Organometallic Chemistry

  • The compound has significance in organometallic chemistry, particularly in synthesizing and studying the behavior of transition metal complexes (Özkar et al., 1986).

Mass Spectrometry and Analytical Chemistry

  • In analytical chemistry, derivatives of undeca-2,4-dien-1-ol, like dodecadien-1-ols, have been analyzed using mass spectrometry. This assists in determining the position of natural diene pheromones by comparing mass spectra with those of synthetic dienes (Ando et al., 1988).

properties

IUPAC Name

undeca-2,4-dien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-10,12H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKXLSPKNRZPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undeca-2,4-dien-1-ol

CAS RN

59376-58-8
Record name 2,4-Undecadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59376-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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